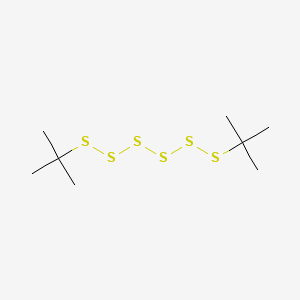

Di-tert-butyl hexasulphide

Description

Contextual Significance of Polysulfur Compounds in Contemporary Chemistry

Organic polysulfides, characterized by one or more sulfur-sulfur bonds, are of considerable interest in modern chemistry due to their diverse applications and unique properties. These compounds play a crucial role in various industrial and biological processes. researchgate.net They are integral to the vulcanization of rubber, where they form crosslinks between polymer chains, imparting elasticity and durability to materials like tires. wikipedia.org In the realm of materials science, polysulfides are utilized as sealants for their exceptional resistance to solvents and fuels, particularly in the aerospace industry. wikipedia.orgsoton.ac.uk

The reactivity of the sulfur-sulfur bond also makes them significant in biological systems and medicinal chemistry. researchgate.netnih.gov Many naturally occurring compounds and pharmaceuticals contain polysulfide moieties, which contribute to their biological activity. nih.govresearchgate.net Furthermore, the ability of polysulfides to undergo redox reactions makes them promising for applications in energy storage, such as in next-generation batteries. researchgate.net The study of polysulfur compounds, therefore, spans from fundamental chemical synthesis and analysis to applied materials science and biochemistry.

Historical Development of Research on Aliphatic Polysulfides

The history of polysulfides dates back to ancient times, where inorganic polysulfides, known as "liver of sulfur," were used for medicinal and dyeing purposes. goldschmidtabstracts.info The scientific investigation of these compounds was pivotal in the development of modern chemistry, contributing to the discovery of oxygen through the experiments of notable scientists like Joseph Priestley and Carl Wilhelm Scheele. goldschmidtabstracts.info

The focus on aliphatic polysulfides, which are organic polysulfides with non-aromatic carbon chains, gained momentum in the 20th century. A significant milestone was the invention of liquid polysulfide polymers by J.C. Patrick and H.R. Ferguson in the early 1940s. soton.ac.uk These thiol-terminated polymers, known commercially as Thiokols, were initially prized for their solvent resistance and found early applications as aircraft fuel tank sealants. wikipedia.orgsoton.ac.uk The development of these polymers spurred further research into the synthesis, characterization, and application of a wide range of aliphatic polysulfides. grafiati.comgrafiati.com Early research focused on understanding their physical properties, such as their ultraviolet absorption spectra, which was first detailed in the late 1940s. acs.org Over the decades, research has expanded to include detailed mechanistic studies of their reactions, their role in biological systems, and their potential in new materials. researchgate.net

Specific Research Trajectories for Di-tert-butyl Hexasulphide: Current Status and Emerging Areas

This compound is a specific aliphatic polysulfide with the chemical formula C8H18S6. epa.gov Research on this compound is part of the broader investigation into di-tert-butyl polysulfides, which are valued for their unique structures and reactivity. The bulky tert-butyl groups provide steric hindrance, which can influence the stability and reaction pathways of the polysulfide chain.

Current research on this compound and related compounds is focused on several key areas:

Synthesis and Characterization: Developing efficient and selective methods for the synthesis of this compound remains an active area of research. unt.edu Characterization often involves advanced spectroscopic and analytical techniques to elucidate the precise structure and conformation of the molecule.

Reaction Mechanisms: Understanding the thermal decomposition and reactivity of di-tert-butyl polysulfides is crucial for their application as sulfur-transfer agents and in materials science. rsc.org

Materials Science Applications: There is growing interest in using di-tert-butyl polysulfides as precursors or additives in the synthesis of advanced materials. For instance, di-tert-butyl disulfide is being explored as a safer alternative to hydrogen sulfide (B99878) in the atomic layer deposition of molybdenum disulfide, a material with applications in electronics. ucc.ie While this research focuses on the disulfide, the principles could extend to higher polysulfides like the hexasulfide.

Emerging areas of research may include the exploration of this compound in:

Energy Storage: As with other polysulfides, its potential role in battery technologies is an area ripe for investigation. wikipedia.org

Biomedical Applications: The biological activity of polysulfides suggests potential for designing novel therapeutic agents, although this is a nascent field for this specific compound. researchgate.net

Methodological Frameworks in this compound Studies

The study of this compound employs a range of modern chemical research methodologies:

Synthesis: Synthetic approaches often involve the reaction of a suitable tert-butyl precursor with a sulfur source. chemicalbook.com Phase transfer catalysis and microwave-assisted synthesis are modern techniques being applied to improve reaction efficiency and yield for related disulfides. chemicalbook.com

Spectroscopic Analysis:

NMR Spectroscopy: 1H and 13C NMR spectroscopy are fundamental for confirming the presence of the tert-butyl groups and understanding the chemical environment of the carbon atoms. chemsociety.org.ng

Mass Spectrometry: This technique is crucial for determining the molecular weight and fragmentation pattern, confirming the composition of the polysulfide chain. soton.ac.uk

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify characteristic bond vibrations within the molecule. soton.ac.uk

Chromatographic Techniques: Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are used to separate and purify this compound from reaction mixtures and to analyze its purity. nist.gov

Computational Chemistry: Theoretical calculations, such as those based on Density Functional Theory (DFT), are increasingly used to predict the structure, stability, and reactivity of polysulfides, complementing experimental findings. rsc.org

The combination of these methodologies allows for a comprehensive understanding of the chemical and physical properties of this compound and guides the exploration of its potential applications.

Data on this compound and Related Compounds

Below are tables summarizing key data for this compound and its related, more extensively studied lower-order sulfides. This data provides a comparative basis for understanding the properties of these compounds.

Table 1: Physical and Chemical Properties of Di-tert-butyl Polysulfides

| Property | Di-tert-butyl Sulfide | Di-tert-butyl Disulfide | This compound |

| Molecular Formula | C8H18S nist.gov | C8H18S2 scbt.com | C8H18S6 epa.gov |

| Molecular Weight | 146.294 g/mol nist.gov | 178.36 g/mol scbt.com | 306.59 g/mol epa.gov |

| CAS Number | 107-47-1 nist.gov | 110-06-5 scbt.com | 7330-33-8 epa.gov |

Table 2: Spectroscopic Data of Di-tert-butyl Sulfoxide (a related compound)

| Spectroscopic Technique | Key Findings |

| 17O NMR Spectra | Data available in spectral databases nih.gov |

| Computed Descriptors | IUPAC Name: 2-tert-butylsulfinyl-2-methylpropane nih.gov |

| InChI | InChI=1S/C8H18OS/c1-7(2,3)10(9)8(4,5)6/h1-6H3 nih.gov |

Structure

3D Structure

Properties

CAS No. |

7330-33-8 |

|---|---|

Molecular Formula |

C8H18S6 |

Molecular Weight |

306.6 g/mol |

IUPAC Name |

2-(tert-butylhexasulfanyl)-2-methylpropane |

InChI |

InChI=1S/C8H18S6/c1-7(2,3)9-11-13-14-12-10-8(4,5)6/h1-6H3 |

InChI Key |

ISVXFCLKAVEYPW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)SSSSSSC(C)(C)C |

Origin of Product |

United States |

Synthetic Methodologies and Mechanistic Elucidation of Di Tert Butyl Hexasulphide

Established Routes for Di-tert-butyl Hexasulphide Preparation

Oxidation Reactions of Thiolates and Disulfides for Polysulfide Chain Formation

The formation of sulphur-sulphur bonds is a fundamental step in synthesizing polysulphides. Oxidation of thiols (R-SH) or their corresponding thiolates (R-S⁻) is a common method to produce disulphides (R-S-S-R). While this is a primary route for disulphides, the principle of oxidative S-S bond formation extends to longer polysulphide chains. chemicalbook.com For instance, tert-butyl mercaptan can be oxidized to form di-tert-butyl disulphide using various oxidizing agents like hydrogen peroxide, often in the presence of a catalyst. google.com

Further elongation of the sulphur chain to form hexasulphides via oxidation is less direct. It typically involves the reaction of a shorter polysulphide, such as a disulphide, with a source of sulphur atoms under conditions that promote insertion into the existing S-S bond. The oxidation of polysulphides can also lead to polysulfoxides or polysulfones, depending on the oxidant used. nih.gov For example, mild oxidants like tert-butyl hydroperoxide tend to produce polysulfoxides, while stronger oxidants like hydrogen peroxide can yield polysulfones. nih.gov

Reactions Involving Elemental Sulfur and Sulfur Transfer Agents

A prevalent method for synthesizing di-tert-butyl polysulphides involves the direct reaction of a tert-butyl source with elemental sulphur. scribd.com One approach uses isobutene, hydrogen sulphide, and elemental sulphur, often in an autoclave with a solid base catalyst. researchgate.net In this "one-pot" synthesis, the tert-butyl mercaptan is formed in situ and subsequently reacts with molten sulphur. junyuanpetroleumgroup.com The thiolate anion, generated in a basic medium, nucleophilically attacks the cyclooctasulfur (S₈) ring, initiating the formation of the polysulphide chain. junyuanpetroleumgroup.com

The general reaction can be summarized as: 2 RSH + (n-1)S → R-Sₙ-R + H₂S

This process typically results in a distribution of polysulphides with different chain lengths (n). Research has shown that reacting isobutene, H₂S, and sulphur over solid base catalysts like alkali metal oxides on alumina (B75360) yields di-t-butyl-polysulphides where 'n' ranges from 3 to 9. researchgate.net The addition of pre-formed polysulphide to the reaction mixture can increase the reaction rate, likely by improving the solubility of the gaseous reactants in the molten sulphur phase. researchgate.net Another approach involves reacting tert-butyl mercaptan with sulphur chlorides (e.g., SCl₂ or S₂Cl₂) to form polysulphides. rsc.orgontosight.ai

Influence of Reaction Conditions and Stoichiometry on Sulfur Chain Length (n=6 specificity)

Achieving specificity for a hexasulphide (n=6) chain is a significant challenge, as most synthetic routes produce a mixture of products. researchgate.net The distribution of sulphur chain lengths is highly dependent on the reaction conditions and the stoichiometry of the reactants.

Key factors influencing the final chain length include:

Molar Ratio: The ratio of elemental sulphur to the thiol or its precursor is a critical parameter. Higher sulphur-to-mercaptan ratios generally favour the formation of longer polysulphide chains.

Temperature and Pressure: Reactions are often conducted at elevated temperatures (e.g., 120-135°C) and pressures to facilitate the reaction with molten sulphur. researchgate.net

Catalyst: The choice of catalyst, whether a liquid amine or a solid base, can influence the reaction rate and potentially the product distribution. researchgate.net

While broad distributions are common, specific polysulphide anions can be synthesized with greater control. For example, the reaction of [BMPyr][HS] (BMPyr = N-butyl-N-methylpyrrolidinium) with elemental sulphur in varying stoichiometries leads to mixtures of polysulphides [BMPyr]₂[Sₙ] where n = 2, 4, 6, and 8. rsc.org A more selective synthesis of pyrrolidinium (B1226570) hexasulphides in high yield was achieved by reacting a trimethylsilylthiolate salt with elemental sulphur, demonstrating that careful selection of reagents can lead to a specific chain length. rsc.org Similarly, reacting [Bu₄N][HS] with elemental sulphur has been used as a route to form the hexasulphide [Bu₄N]₂[S₆]. rsc.org

Table 1: Synthesis of Di-t-butyl Polysulphide Mixtures

| Reactants | Catalyst | Temperature | Resulting Sulphur Chain Lengths (n) | Average Chain Length |

|---|---|---|---|---|

| Isobutene, Hydrogen Sulfide (B99878), Sulfur | Alkali/Alkaline earth metal oxides on Al₂O₃ | 120-135°C | 3 to 9 | 4.5 to 5.5 |

Novel and Green Chemistry Approaches in this compound Synthesis

Recent research has focused on developing more selective, efficient, and environmentally benign methods for polysulphide synthesis. These approaches aim to improve control over the sulphur chain length and reduce the use of harsh reagents or conditions.

Phase-Transfer Catalysis in Polysulfide Formation

Phase-transfer catalysis (PTC) offers a powerful method for conducting reactions between reactants in immiscible phases (e.g., aqueous and organic). akjournals.com In polysulphide synthesis, PTC can facilitate the reaction between an aqueous solution of sodium polysulphide (Na₂Sₙ) and an organic halide in an organic solvent. akjournals.com Catalysts like quaternary ammonium (B1175870) salts (e.g., tetrabutylammonium (B224687) bromide, Aliquat 336) transport the polysulphide anion from the aqueous phase to the organic phase where the reaction occurs. google.comorgsyn.org

This technique has been used to synthesize various symmetrical polysulphides. akjournals.com While the synthesis of a mixture of polysulphides is often the result, PTC has also been employed to selectively synthesize a specific chain length. For instance, a patented method describes using a phase-transfer catalyst to facilitate a disproportionation reaction in a mixture of di-tert-butyl polysulphides, converting lower and higher sulphides into di-tert-butyl trisulphide with high selectivity (>90%). google.com This demonstrates the potential of PTC to precisely control the sulphur chain length, a principle that could be adapted for the selective synthesis of the hexasulphide.

Table 2: Example of Phase-Transfer Catalysis in Polysulphide Synthesis

| Reaction Type | Reactants | Phase-Transfer Catalyst | Key Outcome |

|---|---|---|---|

| Disproportionation | Di-tert-butyl polythiaether mixture, Sodium sulfide solution | Quaternary ammonium salt | Selective formation of Di-tert-butyl trisulphide (>90%) |

Electrochemical Synthesis Pathways and Control

Electrochemical methods offer a green and highly controllable alternative to traditional chemical synthesis, often avoiding the need for harsh oxidants or reductants. rsc.org Electrochemical synthesis can be applied to form S-S bonds and, potentially, to control the length of polysulphide chains. The electrochemical reduction of elemental sulphur in the presence of an appropriate substrate is a plausible route for polysulphide formation. rsc.org

Studies have shown that various organosulfur compounds can be synthesized electrochemically. For example, the electrochemical oxidation of catechols in the presence of amines can produce benzoxazoles. rsc.org While direct electrochemical synthesis of this compound is not widely reported, related research provides a proof of principle. The electrochemical properties of iron-sulphur cluster mimics containing cyclic hexasulphide ligands have been investigated, indicating the stability of the hexasulphide moiety under electrochemical conditions. researchgate.net Furthermore, the electrochemical generation of polysulphide radical anions ([Sₙ]˙⁻) from elemental sulphur is a known process. rsc.org Controlled generation and subsequent reaction of a hexasulphide radical anion (e.g., [S₆]˙⁻ or [S₆]²⁻) with a tert-butyl source could offer a future pathway for the highly selective synthesis of this compound.

Atom Economy and Sustainability Metrics in this compound Synthesis

The principles of green chemistry, particularly atom economy and other sustainability metrics, are critical for evaluating the efficiency and environmental impact of synthetic pathways. primescholars.com Atom economy, a concept developed by Barry Trost, measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. primescholars.com An ideal reaction would have 100% atom economy, meaning no atoms are wasted as byproducts. primescholars.com

For the synthesis of this compound ((CH₃)₃C-S₆-C(CH₃)₃), a hypothetical but plausible route involves the reaction of a suitable tert-butyl precursor with a sulfur source. One common method for preparing symmetric dialkyl polysulfides is the reaction of an alkyl thiol with sulfur monochloride (S₂Cl₂) or elemental sulfur in the presence of a base. A potential synthesis for this compound could start from tert-butyl mercaptan (t-BuSH) and elemental sulfur.

A simplified, hypothetical reaction scheme could be: 2 t-BuSH + 5 S → t-Bu-S₆-Bu-t + H₂S

The sustainability of this process can be further evaluated using metrics proposed by organizations like the Institution of Chemical Engineers (IChemE). These metrics consider factors beyond atom economy, such as energy consumption, environmental burden (e.g., atmospheric acidification, global warming potential), and the use of hazardous substances. icheme.org For instance, the choice of solvent, the energy required to maintain reaction temperatures, and the treatment of waste products like hydrogen sulfide (H₂S) are crucial sustainability considerations. icheme.orgresearchgate.net While a high atom economy is desirable, a truly sustainable process must also minimize these broader environmental impacts. researchgate.net

Table 1: Hypothetical Atom Economy for this compound Synthesis

| Reactant | Molecular Weight (g/mol) | Total Reactant Mass (g/mol) | Product | Molecular Weight (g/mol) | % Atom Economy |

|---|---|---|---|---|---|

| 2 x tert-Butyl Mercaptan (C₄H₁₀S) | 90.19 | 340.68 | This compound (C₈H₁₈S₆) | 306.60 | 89.99% |

| 5 x Sulfur (S) | 32.06 |

Mechanistic Investigations of this compound Formation

Understanding the reaction mechanism is fundamental to controlling the synthesis of long-chain polysulfides like this compound. The process involves the sequential addition of sulfur atoms, a reaction influenced by intermediates, transition states, kinetics, and steric factors.

Proposed Reaction Intermediates and Transition States

The formation and elongation of polysulfide chains are thought to proceed through a series of nucleophilic substitution reactions involving hydropersulfides (RSSH) and their corresponding anions (RSS⁻). nsf.gov Computational studies, particularly using Density Functional Theory (DFT), have been employed to model these complex reaction pathways.

For the reaction between a tert-butyl persulfide anion (tBuSS⁻) and tert-butyl hydropersulfide (tBuSSH), several intermediates and transition states are proposed. The reaction can initiate with the formation of a reactant complex where the nucleophilic tBuSS⁻ anion interacts with the tBuSSH molecule. nsf.gov The nucleophile can attack either the internal or external sulfur atom of the hydropersulfide.

Key proposed species include:

Reactant Complex: An initial, weakly-bound association between the nucleophile (e.g., tBuSS⁻) and the electrophile (e.g., tBuSSH).

Transition States (TS): High-energy structures corresponding to the energy maxima along the reaction coordinate. For polysulfide elongation, distinct transition states exist for the nucleophilic attack at different sulfur atoms in the chain. In some related reactions, synchronous "six-membered transition states" have been proposed for ether formation, highlighting the diversity of potential pathways. researchgate.net

Intermediates: Species formed in one step and consumed in a subsequent one, residing in a potential energy well between two transition states. libretexts.org In the reaction of methyl persulfide with hydrogen sulfide, an intermediate complex (INT2-1) forms, which is lower in energy than the initial reactants. nsf.gov

Product Complex: A final, weakly-bound association of the newly formed products before they diffuse apart.

The stability of carbocation intermediates is a critical factor in many reactions involving tert-butyl groups, such as Sₙ1 reactions. libretexts.orgwwnorton.com While direct carbocation formation on the sulfur chain is not the primary proposed mechanism for polysulfide elongation, the stability of the tert-butyl cation can influence side reactions or alternative pathways, especially under acidic conditions. nsf.govfiveable.me

Kinetic Studies and Rate-Determining Steps in Polysulfide Elongation

In the context of polysulfide elongation, the reaction of a persulfide anion (RSS⁻) with a hydropersulfide (RSSH) presents multiple possible pathways. The energy barriers for nucleophilic attack at the internal versus the external sulfur atoms of the hydropersulfide are different, and this difference is heavily influenced by the nature of the alkyl group (R). nsf.gov

For less bulky groups (e.g., Methyl): The reaction pathway involving nucleophilic attack at the internal sulfur atom of CH₃SSH has a lower energy barrier. This suggests that for smaller alkyl groups, chain elongation proceeds preferentially through this internal attack mechanism. nsf.gov

For bulky groups (e.g., tert-Butyl): The situation is reversed. The energy barrier for attacking the internal sulfur atom of tBuSSH is significantly higher than for attacking the more sterically accessible external sulfur atom. nsf.gov

Therefore, the rate-determining step in the elongation of di-tert-butyl polysulfides is the nucleophilic attack itself, with the specific pathway (and its associated rate) being dictated by steric factors. The cleavage of the α-C-H bond in the tert-butyl group can also be a rate-determining step in certain oxidative reactions, but for polysulfide elongation via nucleophilic substitution, the sulfur-sulfur bond formation is key. researchgate.netnih.gov

Table 2: Calculated Energy Barriers for Nucleophilic Attack

| Reacting System | Site of Nucleophilic Attack | Calculated Energy Barrier (kcal/mol) | Reference |

|---|---|---|---|

| CH₃SS⁻ + CH₃SSH | Internal Sulfur | Lower Barrier | nsf.gov |

| CH₃SS⁻ + CH₃SSH | External Sulfur | Higher Barrier | nsf.gov |

| tBuSS⁻ + tBuSSH | Internal Sulfur | Higher Barrier | nsf.gov |

| tBuSS⁻ + tBuSSH | External Sulfur | Lower Barrier | nsf.gov |

Role of Steric Hindrance from tert-Butyl Groups in Reaction Selectivity

Steric hindrance from the bulky tert-butyl groups is arguably the most significant factor controlling the selectivity in the synthesis of this compound. nsf.govrsc.org The tert-butyl group, with its quaternary carbon and three methyl substituents, creates a sterically crowded environment that hinders the approach of nucleophiles to nearby reaction centers. fiveable.megoogle.comchemicalbook.com

This steric crowding has a profound effect on the regioselectivity of polysulfide chain elongation. As established in mechanistic studies, a nucleophile (like tBuSS⁻) attacking a hydropersulfide (tBuSSH) has two potential sites of attack: the internal sulfur atom (adjacent to the tert-butyl group) and the external, terminal sulfur atom. nsf.gov

Internal Attack: This pathway is sterically hindered. The bulky tert-butyl group effectively shields the internal sulfur atom, making it difficult for the incoming nucleophile to approach and form the necessary transition state. This results in a high activation energy barrier for this reaction pathway. nsf.gov

External Attack: This pathway is sterically favored. The terminal sulfur atom is more exposed and accessible to the nucleophile. Consequently, the activation energy for attack at this site is significantly lower. nsf.gov

This difference in activation energy leads to high reaction selectivity. For persulfides with bulky substituents like tert-butyl or trityl groups, the reaction proceeds almost exclusively via attack at the external sulfur atom. nsf.gov This selectivity is crucial for controlling the step-wise elongation of the sulfur chain and preventing a complex mixture of products that might arise from random attacks along the chain. The selective oxidation of polysulfides to polysulfoxides or polysulfones can also be influenced by steric factors and the choice of oxidant, such as tert-butyl hydroperoxide. acs.org

Advanced Spectroscopic and Structural Analysis of Di Tert Butyl Hexasulphide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution NMR spectroscopy is a cornerstone for determining the precise structure of di-tert-butyl hexasulphide in solution. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H, ¹³C, and ³³S, a comprehensive picture of the molecule's connectivity and conformation can be assembled.

The NMR spectra of this compound are relatively simple due to the molecule's symmetry. The two tert-butyl groups are chemically equivalent, as are the nine protons within each group.

¹H NMR: The proton NMR spectrum is expected to show a single sharp singlet. The chemical shift for these protons is influenced by the adjacent sulfur chain. For the related compound, di-tert-butyl disulfide, the ¹H signal appears at approximately 1.47 ppm chemrxiv.org. For this compound, a similar chemical shift is anticipated, reflecting the electron-withdrawing nature of the polysulfide chain.

¹³C NMR: The proton-decoupled ¹³C NMR spectrum should display two distinct signals corresponding to the two types of carbon atoms in the tert-butyl groups: the quaternary carbons directly bonded to the sulfur chain and the primary (methyl) carbons. In similar structures like di-tert-butyl phosphite, the quaternary carbon appears at δ = 82.9 ppm, while the methyl carbons are found upfield chemrxiv.org. The specific chemical shifts provide a signature for the tert-butyl group's electronic environment.

³³S NMR: Direct observation of the sulfur atoms by ³³S NMR is challenging due to the low natural abundance (0.76%) and the quadrupolar nature of the ³³S nucleus, which often results in very broad signals. However, it could theoretically distinguish between the different sulfur environments within the S₆ chain. The terminal sulfur atoms (Sα), bonded to the carbon atoms, would have a different chemical shift from the internal sulfur atoms (Sβ, Sγ), providing direct evidence of the hexasulphide chain's composition.

Table 1: Expected NMR Chemical Shifts (δ) for this compound

| Nucleus | Group | Expected Chemical Shift (ppm) | Multiplicity |

| ¹H | -C(CH ₃)₃ | ~1.5 | Singlet |

| ¹³C | -C (CH₃)₃ | ~83 | Singlet |

| ¹³C | -C(C H₃)₃ | ~30-35 | Singlet |

While 1D NMR suggests the basic structure, 2D NMR techniques provide unambiguous proof of connectivity. columbia.eduuvic.ca

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded protons and carbons. columbia.edu An HSQC spectrum of this compound would show a single cross-peak connecting the proton signal (~1.5 ppm) to the methyl carbon signal (~30-35 ppm). The quaternary carbon signal (~83 ppm) would be absent, confirming its identity. researchgate.net

Vibrational Spectroscopy (FT-IR and Raman) for Molecular Fingerprinting and Bond Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of molecules. These techniques are highly sensitive to the types of chemical bonds present and their local environment, providing a unique "fingerprint" for the compound. spectroscopyonline.com

The most informative region in the vibrational spectra of this compound involves the stretching frequencies of the sulfur-sulfur and carbon-sulfur bonds.

S-S Stretching: Sulfur-sulfur bonds give rise to characteristic vibrations that are particularly strong and well-defined in Raman spectroscopy. olemiss.edu For organic polysulfides, these stretching modes (ν(S-S)) typically appear in the 400–550 cm⁻¹ range. researchgate.nettandfonline.com The presence of multiple peaks in this region can indicate the existence of different S-S bonds within the helical sulfur chain. For example, the terminal S-S bonds may have slightly different vibrational energies than the internal ones.

C-S Stretching: The carbon-sulfur stretching vibration (ν(C-S)) is expected in the 600–800 cm⁻¹ region. This band confirms the presence of the link between the tert-butyl groups and the sulfur chain.

Table 2: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) | Intensity |

| S-S Stretch | Raman | 400 - 550 | Strong |

| C-S Stretch | IR / Raman | 600 - 800 | Medium |

| C-H Stretch | IR / Raman | 2850 - 3000 | Strong |

| C-H Bend | IR / Raman | 1370 - 1470 | Medium-Strong |

The flexible S₆ chain in this compound can adopt various conformations (rotational isomers) in the liquid phase. researchgate.net This conformational heterogeneity can lead to a broadening of the bands in the vibrational spectra or the appearance of multiple closely spaced peaks, as different conformers will have slightly different vibrational energies. nih.gov Theoretical calculations can be used to predict the vibrational spectra for different possible conformers, and comparing these with the experimental FT-IR and Raman data can provide insight into the predominant conformations present at a given temperature. nih.gov

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including precise bond lengths, bond angles, and dihedral angles. protoxrd.com While obtaining a single crystal of this compound is challenging as it is typically a liquid or oil at ambient temperatures, analysis of related crystalline polysulfides provides a strong basis for predicting its molecular architecture. prepchem.comwikipedia.org

Based on crystallographic data from compounds like solid cesium hexasulfide (Cs₂S₆), the S₆²⁻ chain is known to adopt a helical conformation of C₂ symmetry. rsc.org It is highly probable that the S₆ chain in this compound adopts a similar helical or unbranched, zigzag structure in the solid state. The bulky tert-butyl groups would be situated at the ends of this sulfur helix.

Expected structural parameters, extrapolated from known organo- and inorganic polysulfides, would include:

S-S Bond Lengths: Ranging from 2.02 to 2.07 Å. The bonds nearer the center of the chain are typically slightly shorter than those at the ends. rsc.org

C-S Bond Lengths: Approximately 1.82 Å.

S-S-S Bond Angles: Around 107-111°.

C-S-S Bond Angles: Around 103-108°.

S-S-S-S Dihedral Angles: Approximately 80-95°, which defines the helical nature of the sulfur chain.

Table 3: Predicted Solid-State Structural Parameters for this compound (based on related structures)

| Parameter | Atom(s) Involved | Predicted Value |

| Bond Length | S-S | 2.02 - 2.07 Å |

| Bond Length | C-S | ~1.82 Å |

| Bond Angle | S-S-S | 107 - 111° |

| Dihedral Angle | S-S-S-S | 80 - 95° |

Bond Lengths, Bond Angles, and Dihedral Angles of the Polysulfide Chain

While a definitive single-crystal X-ray diffraction study for this compound is not publicly available, its structural parameters can be reliably inferred from data on other organic polysulfides and computational studies. The structure consists of two terminal tert-butyl groups attached to a central, unbranched chain of six sulfur atoms.

Bond Lengths: The bond lengths within the molecule are dictated by the hybridization of the atoms and electronic effects. The carbon-sulfur bond (C-S) is formed between an sp³-hybridized carbon of the tert-butyl group and a sulfur atom. The sulfur-sulfur (S-S) bonds within the chain can be differentiated into terminal (C-S-S ), penultimate (S-S -S), and central (S-S ) bonds, which may exhibit slight variations in length. In general, bond lengths shorten with increasing bond order and lengthen with increasing atomic size. youtube.com The average lengths of bonds in organic compounds are well-documented. psu.edugla.ac.uklibretexts.org For a related aryl tetrasulfanide, the internal S-S bond length was reported to be 2.067 Å. ethz.ch

Bond Angles: The geometry around the internal sulfur atoms involves two bonding pairs and two lone pairs, leading to a bent shape with S-S-S bond angles typically around 105-110°, slightly smaller than the ideal tetrahedral angle of 109.5° due to lone-pair repulsion. The C-S-S angle would be expected in a similar range.

Dihedral Angles: The most stable conformation for an open-chain polysulfide is a helix, which minimizes the repulsion between lone pairs on adjacent sulfur atoms. This results in characteristic S-S-S-S dihedral angles of approximately 80-100°. This helical arrangement is the preferred geometry for polysulfide anions such as [S₆]²⁻ and [S₈]²⁻. rsc.org

The following table summarizes the expected structural parameters for this compound based on typical values for related compounds.

| Parameter | Atoms Involved | Expected Value |

| Bond Length | C-S | ~1.85 Å |

| S-S (internal) | ~2.06 Å | |

| C-C (tert-butyl) | ~1.54 Å | |

| Bond Angle | C-S-S | ~105-110° |

| S-S-S | ~105-110° | |

| Dihedral Angle | S-S-S-S | ~80-100° |

Intermolecular Interactions and Crystal Packing

The crystal packing of this compound would be primarily governed by weak, non-directional van der Waals forces. The large, sterically demanding tert-butyl groups are the dominant feature influencing how the molecules arrange in the solid state.

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Pathways

Mass spectrometry is a critical tool for confirming the molecular weight and elucidating the structure of molecules through controlled fragmentation.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), often to four or more decimal places. This precision allows for the unambiguous determination of a molecule's elemental composition by distinguishing it from other potential formulas that have the same nominal mass.

For this compound (C₈H₁₈S₆), HRMS would be used to confirm its elemental formula by matching the experimentally measured accurate mass to the calculated theoretical mass.

| Parameter | Value |

| Molecular Formula | C₈H₁₈S₆ |

| Nominal Mass | 306 Da |

| Calculated Monoisotopic Mass | 305.973278 Da |

| Expected HRMS Result (m/z) | 305.9733 ± 0.0005 |

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Analysis

Tandem Mass Spectrometry (MS/MS) involves selecting the molecular ion (or a primary fragment ion) and subjecting it to further fragmentation to probe the molecule's connectivity. While specific MS/MS data for this compound is not available, its fragmentation pathways can be predicted based on the known behavior of dialkyl polysulfides. researchgate.netcdnsciencepub.com The fragmentation is driven by the formation of stable carbocations and radical species. acdlabs.com

The most probable fragmentation pathways would include:

Cleavage of the C-S Bond: The weakest bond connecting the alkyl group to the sulfur chain is the C-S bond. Its cleavage would lead to the formation of a highly stable tert-butyl cation.

Cleavage of S-S Bonds: The sulfur chain itself can fragment, leading to the loss of sulfur atoms (S, S₂, etc.).

A proposed fragmentation scheme is detailed in the table below. The formation of the tert-butyl cation (m/z 57) is expected to be a dominant peak in the spectrum.

| Proposed Fragment (Ion) | m/z (Nominal) | Formula | Notes |

| [M]⁺ | 306 | [C₈H₁₈S₆]⁺ | Molecular Ion |

| [M - S]⁺ | 274 | [C₈H₁₈S₅]⁺ | Loss of one sulfur atom |

| [M - S₂]⁺ | 242 | [C₈H₁₈S₄]⁺ | Loss of two sulfur atoms |

| [M - C₄H₉]⁺ | 249 | [C₄H₉S₆]⁺ | Loss of a tert-butyl radical |

| [C₄H₉]⁺ | 57 | [C₄H₉]⁺ | tert-Butyl cation (expected base peak) |

| [C₄H₉S]⁺ | 89 | [C₄H₉S]⁺ | Cleavage of S-S bond adjacent to C-S |

| [C₄H₉S₂]⁺ | 121 | [C₄H₉S₂]⁺ | Cleavage of S-S bond |

Electronic Spectroscopy (e.g., UV-Vis, Photoelectron Spectroscopy) for Electronic Transitions and Molecular Orbital Insights

Electronic spectroscopy probes the energy levels of electrons in a molecule, providing information on bonding and electronic structure.

UV-Vis Spectroscopy: Organic polysulfides are known to absorb light in the ultraviolet and visible regions of the spectrum. osti.gov This absorption is due to electronic transitions involving the non-bonding lone pair electrons on the sulfur atoms and the antibonding (σ) orbitals of the sulfur-sulfur bonds (n → σ transitions). The energy gap for these transitions decreases as the length of the sulfur chain increases. Consequently, the wavelength of maximum absorption (λ_max) shifts to longer wavelengths (a bathochromic or red shift). osti.govdlr.de

For di-tert-butyl disulfide (S₂), the absorption is in the UV region. For a hexasulfide (S₆), the absorption bands are expected to be broad and extend into the visible part of the spectrum, imparting a yellow color to the compound. The UV-Vis spectrum would likely show multiple overlapping bands corresponding to the various n → σ* transitions possible within the S₆ chromophore. rsc.orgresearchgate.net

Photoelectron Spectroscopy (PES): Photoelectron spectroscopy measures the ionization energies required to remove electrons from their molecular orbitals, providing direct insight into the electronic structure. For this compound, the PES spectrum would be characterized by a series of bands in the low-energy region corresponding to the ionization of electrons from the 3p lone pair orbitals of the six sulfur atoms. mdpi.com

Because the lone-pair orbitals of adjacent sulfur atoms in the chain interact, they split into a series of molecular orbitals with distinct energies. This splitting would be observed as a set of overlapping ionization bands in the PES spectrum. The analysis of these bands can provide valuable information about the nature of the HOMO (Highest Occupied Molecular Orbital) and other frontier orbitals, which are primarily composed of sulfur lone-pair combinations. nih.govresearchgate.net

Reactivity, Reaction Mechanisms, and Degradation Pathways of Di Tert Butyl Hexasulphide

Mechanisms of Sulfur-Sulfur Bond Cleavage in Di-tert-butyl Hexasulphide

The cleavage of the sulfur-sulfur bonds in this compound can proceed through several mechanisms, primarily homolytic and heterolytic pathways. The operative mechanism is often dictated by the reaction conditions, such as temperature, solvent, and the presence of initiators or other reagents.

Homolytic cleavage of the S-S bond in this compound results in the formation of sulfur-centered radicals. This process can be initiated by thermal energy or light. scribd.com The initial cleavage is thought to produce two tert-butyl polysulfidyl radicals (t-Bu-S₃•). scribd.com These radicals are key intermediates in various reactions, including sulfur exchange processes. For instance, in the presence of elemental sulfur, these radicals can attack the S₈ ring, leading to the formation of higher polysulfidyl radicals and subsequent sulfur scrambling. scribd.com

The stability of the resulting radicals is a crucial factor. The tert-butyl group can stabilize the adjacent sulfur radical to some extent. However, the stability of the polysulfidyl radical also depends on the length of the sulfur chain.

The initiation of sulfur exchange between di-tert-butyl oligosulfides and elemental sulfur is proposed to begin with the homolytic cleavage of an internal S-S bond, forming two tert-butyl oligosulfide radicals. scribd.com These radicals can then reversibly attack an S₈ molecule, leading to the formation of higher oligosulfide radicals, followed by the extrusion of an S₈ molecule with isotopic exchange. scribd.com

Table 1: Proposed Steps in Homolytic Cleavage and Sulfur Exchange

| Step | Reaction | Description |

| 1 | t-Bu-S₆-Bu-t → 2 t-Bu-S₃• | Initial homolytic cleavage of the hexasulphide. |

| 2 | t-Bu-S₃• + S₈ → t-Bu-S₁₁• | Attack of the polysulfidyl radical on elemental sulfur. |

| 3 | t-Bu-S₁₁• → t-Bu-S₃• + S₈ | Reversible extrusion of elemental sulfur. |

Heterolytic cleavage involves the breaking of the S-S bond to form a pair of ions, a sulfenium cation and a thiolate anion. This pathway is typically facilitated by the presence of nucleophiles or electrophiles. Polysulfidic crosslinks in vulcanized rubbers, which are structurally related to this compound, are known to be susceptible to nucleophilic, electrophilic, and free-radical attack. tesisenred.net

Nucleophilic attack on one of the sulfur atoms of the hexasulphide chain can lead to the displacement of a shorter polysulfide anion. For example, a nucleophile (Nu⁻) could attack a sulfur atom, leading to the formation of a new bond and the cleavage of an S-S bond. The bulky tert-butyl groups can sterically hinder this attack, influencing which sulfur atom in the chain is most susceptible.

Basic conditions can promote heterolytic cleavage through the action of nucleophiles like hydroxide (B78521) or thiolate anions. mdpi.com These anions can attack the sulfur chain, leading to a cascade of reactions and the formation of various polysulfides. mdpi.com

Solvent polarity and temperature play a significant role in directing the pathway of S-S bond cleavage.

Temperature: Higher temperatures generally favor homolytic cleavage, as sufficient thermal energy is provided to overcome the bond dissociation energy of the S-S bonds. scribd.com For instance, the pyrolysis of di-tert-butyl sulfide (B99878), a related compound, shows the importance of temperature in initiating radical reactions. mit.edursc.org The exchange of sulfur atoms between organic polysulfides and elemental sulfur occurs readily at elevated temperatures (80–120 °C), indicating thermally induced homolytic cleavage. scribd.com

Solvent: The polarity of the solvent can influence the stability of charged intermediates formed during heterolytic cleavage. Polar solvents can stabilize the resulting ions, thus favoring heterolytic pathways. mcgill.ca In nonpolar solvents, radical pathways are often more prevalent. The use of polar solvents has been shown to activate sulfur for sulfuration reactions, suggesting an influence on the cleavage of sulfur-sulfur bonds. mcgill.ca

Sulfur Transfer Chemistry of this compound

This compound can act as a sulfur transfer agent, donating sulfur atoms to other molecules. This property is central to its application as a sulfurating agent in organic synthesis.

This compound can be used as a source of sulfur for the synthesis of sulfur-containing compounds. The release of sulfur from the polysulfide chain allows for the formation of new carbon-sulfur or other heteroatom-sulfur bonds. While specific examples for the hexasulphide are not abundant in the provided search results, the general reactivity of polysulfides suggests its potential in this role. For instance, organic polysulfides are known to be involved in the vulcanization of rubber, a process that involves the formation of sulfur crosslinks. kglmeridian.com

The transfer of sulfur can occur through various mechanisms, including those involving the radical intermediates discussed earlier or through nucleophilic substitution reactions where a substrate attacks the sulfur chain.

Mechanistic studies of sulfur transfer from polysulfides often point to the involvement of the radical species generated from S-S bond cleavage. scribd.com These polysulfidyl radicals can add to unsaturated bonds or abstract atoms from other molecules, effectively transferring sulfur.

In the context of sulfur exchange reactions, the mechanism involves a series of radical attack and fragmentation steps. scribd.com A similar radical mechanism can be envisioned for the transfer of sulfur to an organic substrate. For example, a polysulfidyl radical (t-Bu-Sₓ•) could add to a double or triple bond, followed by subsequent reactions to form a sulfurated product.

Furthermore, the reaction of polysulfide dianions and radical anions plays a role in sulfur transfer chemistry. semanticscholar.org Although this compound is a neutral molecule, it can potentially be reduced to form such reactive species, which can then participate in sulfur transfer reactions.

Reactions with Nucleophiles and Electrophiles

The reactivity of this compound is dominated by the chemistry of its polysulphide chain. The sulfur-sulfur bonds are susceptible to attack by both nucleophiles and electrophiles, leading to a variety of transformations. Nucleophilic attack typically results in the cleavage of an S-S bond and the formation of shorter polysulphide chains or thiolates. Electrophilic interactions can activate the sulfur chain for further reactions.

Coordination Chemistry with Metal Centers (Ligand Behavior)

Organic polysulphides and inorganic polysulphide ions are known to act as versatile ligands in coordination chemistry, binding to metal centers in various modes. The hexasulphide moiety, S₆²⁻, can function as a chelating or bridging ligand, coordinating to one or more metal ions.

A notable example involves a dinuclear Nickel(II) complex, [{LNiII₂}₂(μ-S₆)]²⁺, where a hexasulphide chain bridges two macrocyclic nickel centers. acs.org In this configuration, the hexasulphide ligand demonstrates its ability to facilitate the formation of complex supramolecular structures. The coordination involves the terminal sulfur atoms of the S₆²⁻ chain binding to the nickel ions, creating a stable polynuclear entity. The bulky tert-butyl groups on the parent compound, this compound, would sterically influence such coordination, potentially favoring specific geometries or limiting the formation of higher-order polynuclear clusters.

Table 1: Examples of Metal Complexes with Polysulphide Ligands

| Complex | Metal Center(s) | Ligand | Role of Ligand |

|---|---|---|---|

| [{LNiII₂}₂(μ-S₆)]²⁺ | Nickel (Ni) | Hexasulphide (S₆²⁻) | Bridging |

This table presents examples of polysulphide ligands in coordination complexes to illustrate their binding behavior.

Thermal and Photochemical Degradation Pathways

The presence of a long chain of sulfur atoms renders this compound susceptible to degradation under thermal and photochemical conditions. The core of this reactivity lies in the relative weakness of the sulfur-sulfur bonds compared to carbon-sulfur or carbon-carbon bonds.

Radical Cascade Mechanisms in Thermal Decomposition

The thermal decomposition of dialkyl polysulphides is primarily initiated by the homolytic cleavage of the sulfur-sulfur bonds, which have lower bond dissociation energies (BDE) than the carbon-sulfur bonds. iscre28.org For long-chain polysulphides like this compound, the central S-S bonds are the most likely to break first. The thermal stability of dialkyl polysulphides generally decreases as the length of the sulfur chain increases, indicating that this compound would be more thermally labile than its disulfide or trisulfide counterparts. iscre28.org The typical decomposition temperature for industrial dialkyl polysulphides ranges from 200°C to 300°C. google.comgoogleapis.com

The decomposition process proceeds through a radical cascade mechanism:

Initiation: Homolytic scission of a central S-S bond generates two tri-sulfur radicals (t-Bu-S-S-S•).

Propagation: These radicals can undergo further fragmentation, such as β-scission, to release more stable radicals and smaller sulfur-containing molecules. They can also abstract hydrogen atoms from other molecules.

Termination: The reaction ceases when radicals combine to form stable, non-radical products.

The decomposition of di-tertiary butyl tetra sulfide (TBTS), a close analogue, shows that the BDE of the S-S bonds is significantly lower than in dimethyl disulfide (DMDS), leading to higher reactivity. iscre28.org The ultimate products of extensive thermal decomposition often include hydrogen sulfide (H₂S), sulfur dioxide (SO₂), and various small aliphatic fragments. tri-iso.com

Table 2: Bond Dissociation Energies (BDE) of Related Sulfides

| Compound | Bond | Bond Dissociation Energy (kcal/mol) |

|---|---|---|

| Dimethyl Disulfide (DMDS) | S-S | ~72 |

| Di-tertiary Butyl Tetra Sulfide (TBTS) | C-S | ~62 |

Data sourced from kinetic modeling studies, illustrating the weaker S-S bonds in longer polysulphide chains. iscre28.org

Photolysis and Photoinduced Reactions

Organic polysulphides are known to be sensitive to light, and even daylight can be sufficient to induce photochemical decomposition of sulfur-rich compounds. iwaponline.com The photolysis of this compound is expected to proceed via homolytic cleavage of the S-S bonds upon absorption of ultraviolet (UV) light.

Studies on di-tert-butyl tetrasulfide (t-Bu₂S₄) have shown that photolysis produces perthiyl radicals (RSS•). mundialsiglo21.com The mechanism for the hexasulphide analogue would involve the absorption of a photon, promoting the molecule to an excited state, followed by the breaking of an S-S bond to yield two radicals (t-Bu-S₃•). These highly reactive radical species can then recombine, disproportionate, or react with other available molecules. acs.org The photodissociation of ketones can lead to the formation of alkyl and acyl radicals, and similar radical-forming pathways are expected for polysulphides under UV irradiation. chemistrytalk.org

Electrochemistry of this compound: Redox Behavior and Stability

The electrochemistry of organic polysulphides is characterized by multi-step redox processes corresponding to the sequential cleavage or formation of sulfur-sulfur bonds. acs.org It is possible to synthesize organic polysulphides through the electrochemical insertion of elemental sulfur into disulfides, a process that can be influenced by reaction conditions to control the length of the polysulphide chain. nih.govresearchgate.net

The cyclic voltammetry of elemental sulfur and inorganic polysulphides like Na₂S₄ and Na₂S₆ reveals multiple reduction and oxidation waves. acs.org For instance, the electrochemical reduction of elemental sulfur (S₈) in ionic liquids proceeds through stable intermediates such as S₆²⁻ and S₄²⁻. acs.org

Based on these findings, the electrochemical behavior of this compound would likely involve:

Reduction: A series of one- or two-electron reduction steps, progressively breaking the S-S bonds to form lower-order polysulphides (pentasulfide, tetrasulfide, etc.), eventually leading to the di-tert-butyl disulfide and ultimately the tert-butyl thiolate anion (t-BuS⁻).

Oxidation: A corresponding series of oxidation waves, though these are often more complex and may be irreversible due to the reactivity of the generated radical cations.

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Di-tert-butyl disulfide |

| Di-tert-butyl trisulfide |

| Di-tert-butyl tetrasulfide |

| Di-tertiary butyl pentasulfide |

| Titanocene Pentasulfide |

| Dimethyl disulfide |

| Hydrogen sulfide |

| Sulfur dioxide |

Theoretical and Computational Investigations of Di Tert Butyl Hexasulphide

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or a simplified form) to determine the electronic structure and energy of a molecule.

Density Functional Theory (DFT) for Ground State Properties

Ab Initio Methods for High-Accuracy Calculations

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without the use of experimental data or empirical parameters. These methods are generally more computationally demanding than DFT but can offer higher accuracy, often referred to as the "gold standard" in computational chemistry. High-level ab initio methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory would be used to obtain highly accurate energies and properties for Di-tert-butyl hexasulphide, serving as benchmarks for less computationally expensive methods. While these methods have been applied to investigate various molecules, specific high-accuracy ab initio calculations for this compound have not been detailed in the available literature.

Prediction of Molecular Orbitals (HOMO-LUMO) and Reactivity Descriptors

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding a molecule's chemical reactivity. mdpi.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy relates to its ability to accept electrons (electrophilicity). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability; a larger gap generally implies higher stability and lower chemical reactivity. mdpi.com From the HOMO and LUMO energies, various reactivity descriptors can be calculated, such as electronegativity, chemical hardness, and softness. These descriptors help predict how this compound would interact with other chemical species. While the principles of HOMO-LUMO analysis are well-established, specific energy values and reactivity descriptors for this compound are not present in the search results. mdpi.comresearchgate.net

Interactive Data Table: Quantum Chemical Parameters (General Example) Note: The following table is a general representation of data typically obtained from DFT calculations. No specific data was found for this compound.```html

| Parameter | Description | Typical Calculated Value (Arbitrary Units) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 eV |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | 5.5 eV |

| Ionization Potential | Energy required to remove an electron (approximated by -EHOMO) | 6.5 eV |

| Electron Affinity | Energy released when an electron is added (approximated by -ELUMO) | 1.0 eV |

| Chemical Hardness (η) | Resistance to change in electron distribution ( (ELUMO - EHOMO) / 2 ) | 2.75 eV |

Simulation of Spectroscopic Properties

Computational chemistry offers powerful tools to predict and interpret the spectroscopic properties of molecules like this compound, providing insights that complement experimental data.

Computational Prediction of NMR Chemical Shifts and Coupling Constants

The prediction of Nuclear Magnetic Resonance (NMR) parameters through computational methods has become a valuable tool in structural elucidation. nih.govresearchgate.net For this compound, theoretical calculations would typically involve geometry optimization of the molecule's possible conformations, followed by the calculation of NMR properties using methods like Density Functional Theory (DFT). nih.gov Different functionals and basis sets would be tested to find a combination that provides the best correlation with any available experimental data for related compounds.

The Gauge-Including Atomic Orbital (GIAO) method is a common approach for calculating chemical shifts. researchgate.net The process would involve:

Conformational Search: Identifying the low-energy conformers of this compound through molecular mechanics or semi-empirical methods.

Geometry Optimization: Optimizing the geometry of each conformer using a higher level of theory, such as DFT.

NMR Calculation: Calculating the isotropic shielding values for each nucleus in each conformer.

Boltzmann Averaging: The final predicted chemical shifts would be a Boltzmann-weighted average of the values from all significant conformers, reflecting their relative populations at a given temperature.

Predicted chemical shifts are typically reported relative to a standard, such as tetramethylsilane (B1202638) (TMS). While specific data for this compound is not available, a hypothetical table of predicted ¹H and ¹³C NMR chemical shifts would be structured as follows:

Table 1: Hypothetical Predicted NMR Chemical Shifts for this compound No specific computational data for this compound was found in the searched literature. This table is representative of how such data would be presented.

| Atom | Predicted Chemical Shift (ppm) | Predicted Coupling Constants (Hz) |

|---|---|---|

| tert-Butyl Protons (¹H) | Data not available | Data not available |

| Quaternary Carbon (¹³C) | Data not available | Data not available |

| Methyl Carbons (¹³C) | Data not available | Data not available |

Theoretical Vibrational Spectra and Band Assignments

Theoretical vibrational spectroscopy, typically using DFT calculations, can predict the infrared (IR) and Raman spectra of molecules. researchgate.netarxiv.org For this compound, this would involve calculating the harmonic vibrational frequencies and their corresponding intensities. These calculations help in assigning the vibrational modes observed in experimental spectra to specific molecular motions, such as S-S stretching, C-S stretching, and various bending and torsional modes. researchgate.net

The S-S bond vibrations in organic polysulphides are of particular interest and typically appear in the low-frequency region of the vibrational spectrum. researchgate.netrsc.org Theoretical calculations can help to distinguish between the different S-S stretching modes within the hexasulphide chain.

A representative table of theoretical vibrational frequencies and their assignments for this compound would look like this:

Table 2: Hypothetical Theoretical Vibrational Frequencies and Band Assignments for this compound No specific computational data for this compound was found in the searched literature. This table is representative of how such data would be presented.

| Calculated Frequency (cm⁻¹) | Intensity (IR/Raman) | Vibrational Mode Assignment |

|---|---|---|

| Data not available | Data not available | S-S symmetric stretch |

| Data not available | Data not available | S-S asymmetric stretch |

| Data not available | Data not available | C-S stretch |

| Data not available | Data not available | C-H stretch |

| Data not available | Data not available | Bending/Torsional modes |

Computational Studies of Reaction Mechanisms

Computational chemistry provides a powerful lens through which to study the reaction mechanisms of organic polysulphides. chemrxiv.orgnih.govresearchgate.netnjit.edu Such studies can elucidate the pathways of thermal decomposition, reactions with nucleophiles or electrophiles, and other transformations.

Transition State Localization and Reaction Path Intrinsic Reaction Coordinate (IRC) Analysis

Understanding a chemical reaction requires the identification of the transition state (TS), which is the highest energy point along the reaction coordinate. Computational methods can be used to locate and characterize the geometry and energy of transition states for reactions involving this compound. Once a transition state is located, an Intrinsic Reaction Coordinate (IRC) analysis is performed. aps.org This calculation follows the reaction path downhill from the transition state to the reactants and products, confirming that the located TS indeed connects the intended species.

For a hypothetical decomposition of this compound, computational studies would aim to identify the transition state for the homolytic cleavage of one of the S-S bonds to form sulphur-centered radicals.

Kinetic Modeling and Rate Constant Prediction

A hypothetical data table for a computational study on the thermal decomposition of this compound might include:

Table 3: Hypothetical Calculated Kinetic Parameters for the Decomposition of this compound No specific computational data for this compound was found in the searched literature. This table is representative of how such data would be presented.

| Reaction Step | Calculated Activation Energy (kJ/mol) | Predicted Rate Constant (s⁻¹) at a given temperature |

|---|---|---|

| S-S Bond Homolysis | Data not available | Data not available |

| Subsequent Radical Reactions | Data not available | Data not available |

Applications of Di Tert Butyl Hexasulphide in Advanced Chemical Research

Applications in Organic Synthesis

In the realm of organic synthesis, di-tert-butyl hexasulphide and related polysulphides are valued as sulfur-transfer reagents. The presence of the S-S bonds provides a site for both nucleophilic and electrophilic attack, enabling the construction of complex organosulfur molecules.

Selective Formation of Organosulfur Heterocycles

The synthesis of heterocyclic compounds containing sulfur is a significant goal in medicinal and materials chemistry. Dialkyl polysulphides can serve as direct sources of sulfur for the creation of these ring systems. Although specific documented examples exclusively using this compound are specialized, the principle involves reacting the polysulphide with a suitable difunctional organic precursor. The hexasulphide can, in principle, provide a chain of sulfur atoms to form sulfur-rich heterocyclic structures, such as thiepines or larger rings, under conditions that promote cyclization. The reaction pathway is often dependent on the controlled cleavage of the S-S bonds and subsequent reaction with carbon-based nucleophiles or radicals.

Reagent in C-S Bond Forming Reactions

The formation of carbon-sulfur (C-S) bonds is a fundamental transformation in organic chemistry. Di-tert-butyl polysulphides, including the hexasulphide, function as electrophilic sulfurating agents. They react with a variety of carbon nucleophiles, such as Grignard reagents, organolithium compounds, or enolates, to form new C-S bonds. In these reactions, the nucleophile attacks one of the sulfur atoms in the polysulphide chain, leading to the displacement of a shorter polysulphide or a tert-butyl thiolate anion. This process allows for the introduction of a polysulphide chain into an organic molecule, which can be a valuable intermediate for further synthetic manipulations.

Precursor for Tailored Polysulfide Scaffolds

The hexasulphide chain within this compound can be utilized as a prefabricated building block for creating specific molecular architectures. The tert-butyl groups act as protecting or solubilizing groups that can be cleaved under specific conditions, allowing the exposed -S₆- chain to be incorporated into larger, more complex structures. This approach is valuable for designing molecules with precise polysulphide bridges, which are important in materials science and biochemistry for their unique electronic and structural properties. The ability to transfer a sulfur chain of a defined length is a key advantage in constructing these tailored molecular scaffolds.

Contributions to Materials Science and Polymer Chemistry

The high sulfur content of this compound makes it a valuable compound in the development of advanced polymers and materials. It can be used to introduce polysulfidic linkages into polymer backbones, significantly influencing their physical and chemical properties.

Role in the Synthesis of Sulfur-Rich Polymers and Copolymers

There is growing interest in sulfur-rich polymers due to their unique optical, electrochemical, and recyclable properties. One prominent method for their synthesis is "inverse vulcanization," where elemental sulfur is copolymerized with unsaturated organic monomers. rsc.org Dialkyl polysulphides can be used in these processes as a sulfur source or as a comonomer to modify the polymer structure. researchgate.net By incorporating a pre-formed polysulphide chain, researchers can better control the polymer's final properties, such as its refractive index, processability, and energy storage capacity in applications like Li-S batteries. rsc.org Mild, one-pot strategies using elemental sulfur and monomers like epoxides are also being developed to create dynamic polysulfide polymers that are self-healing and reprocessable. cjps.orgcjps.org

Table 1: Approaches to Sulfur-Rich Polymers

| Polymerization Method | Role of Di-tert-butyl Polysulphide | Resulting Polymer Characteristics |

|---|---|---|

| Inverse Vulcanization | Comonomer or sulfur source | High sulfur content, high refractive index, potential for use in IR optics and batteries. rsc.org |

| Ring-Opening Polymerization | Sulfur source with cyclic monomers (e.g., epoxides) | Dynamic covalent bonds, enabling self-healing, reprocessing, and degradability. cjps.orgcjps.org |

| Polycondensation | Monomer (after functionalization) | Formation of polytrithiocarbonates and other sulfur-rich elastomers and thermoplastics. researchgate.net |

Precursor Chemistry for Advanced Elastomers and Rubbers

The vulcanization of rubber is a critical industrial process that creates cross-links between polymer chains, converting tacky natural rubber into a durable, elastic material. wikipedia.org Sulfur vulcanization traditionally uses elemental sulfur, but sulfur-donor compounds, including di-tert-butyl polysulphide, are employed in modern formulations to achieve better control over the cross-linking process. lusida.com These compounds, often used as accelerators or vulcanizing agents, decompose at curing temperatures to release reactive sulfur species that form mono-, di-, and polysulfidic cross-links between polymer chains like polyisoprene or styrene-butadiene rubber. wikipedia.orgresearchgate.net The length of these polysulphide bridges significantly affects the mechanical properties of the final elastomer, such as its tensile strength, elasticity, and resistance to aging. nih.gov

Table 2: Role of Polysulfides in Elastomer Vulcanization

| Vulcanization System | Function of Di-tert-butyl Polysulfide | Typical Properties of Resulting Elastomer |

|---|---|---|

| Conventional Vulcanization (CV) | Accelerator / Sulfur Donor | High tensile and tear strength; moderate heat and aging resistance. nih.gov |

| Efficient Vulcanization (EV) | Primary Sulfur Donor (replaces elemental sulfur) | Excellent heat and aging resistance; lower fatigue resistance. wikipedia.org |

| Semi-Efficient Vulcanization (Semi-EV) | Co-agent with elemental sulfur | A balance of good mechanical properties and improved thermal stability. lusida.com |

Investigations into its Role in Energy Storage Chemistry as a Model for Polysulfide Intermediates

In the field of advanced energy storage, particularly in the development of high-energy-density lithium-sulfur (Li-S) batteries, understanding the behavior of lithium polysulfide (Li₂Sₓ, where x = 2-8) intermediates is of paramount importance. The dissolution of these polysulfides into the electrolyte and their subsequent migration between the electrodes—a phenomenon known as the "polysulfide shuttle"—is a primary cause of capacity fading and low coulombic efficiency in Li-S batteries nih.govmdpi.com. To mitigate these issues, researchers require a deep, molecular-level understanding of the speciation, solubility, and electrochemical properties of these polysulfide species escholarship.orgresearchgate.netresearchgate.net.

Studying lithium polysulfides directly in situ or operando presents significant analytical challenges nih.gov. Consequently, model compounds are often sought to systematically investigate the fundamental properties of the sulfur-sulfur bond in a controlled chemical environment. Organic polysulfides, such as this compound, represent potential candidates for such model systems. The bulky tert-butyl groups provide solubility in organic electrolytes commonly used in battery research and can prevent the complex disproportionation and precipitation reactions that occur with lithium polysulfides escholarship.orgosti.gov.

While extensive research focuses on tracking and suppressing lithium polysulfides in actual battery systems, the specific use of this compound as a model compound to probe these intermediates is not yet widely documented in publicly available scientific literature. Theoretical and spectroscopic studies on such a model could, in principle, provide valuable insights into the vibrational modes of long sulfur chains and the nature of the S-S bond, which are relevant to understanding the behavior of the analogous lithium polysulfides formed during battery operation researchgate.netacs.org.

Catalytic Roles and Mediating Reactions

Radical initiators are molecules that can produce radical species under mild conditions, which then initiate chemical reactions such as polymerization. This process typically involves the homolytic cleavage of a weak chemical bond, where the bond breaks and the electrons are distributed evenly among the two resulting fragments, creating two radicals maricopa.edu. Compounds with weak peroxide (O-O) bonds, like Di-tert-butyl peroxide (DTBP), are commonly used as thermal radical initiators, as they decompose at elevated temperatures (above 100°C) to form reactive alkoxyl radicals organic-chemistry.orgatamanchemicals.comresearchgate.net.

Theoretically, molecules containing a long chain of sulfur atoms, such as this compound, possess relatively weak sulfur-sulfur (S-S) bonds. The bond dissociation energy of S-S bonds makes them susceptible to homolytic cleavage upon heating or irradiation, which would generate sulfur-centered radicals. These radicals could potentially initiate polymerization or other radical-mediated organic transformations. However, while the thermal decomposition of organic sulfides and disulfides has been studied, and radical mechanisms have been proposed, the specific application of this compound as a practical radical initiator for polymerization is not well-established in the scientific literature, unlike its peroxide analogues google.comjustia.comgoogle.com.

This compound is a component of a broader class of commercial products known as Di-tert-butyl Polysulfide (DTBPS) junyuanpetroleumgroup.comreactor-resources.comcpchem.com. These materials are not single compounds but rather mixtures dominated by tetra- and pentasulphide species, with a significant sulfur content junyuanpetroleumgroup.comcpchem.com. A primary and critical application of DTBPS is as a precursor for the synthesis of active metal sulfide (B99878) catalysts in a process known as sulfiding junyuanpetroleumgroup.comzxchemuae.comsinopetrochem.com.

In industrial hydrotreating and hydrocracking processes, catalysts often consist of metal oxides (e.g., cobalt-molybdenum or nickel-molybdenum) on a support. To achieve catalytic activity, these oxides must be converted into their corresponding metal sulfide phases junyuanpetroleumgroup.comreactor-resources.comcpchem.com. DTBPS serves as an efficient sulfur-transfer agent for this transformation. When injected into a refinery process unit along with a reducing agent like hydrogen, DTBPS decomposes at relatively low temperatures (as low as 160°C or 320°F) reactor-resources.com. This decomposition releases reactive sulfur species that convert the metal oxides on the catalyst surface into the highly active crystalline metallic sulfide phase in situ junyuanpetroleumgroup.comcpchem.comcpchem.com.

The use of DTBPS offers several advantages over other sulfiding agents like dimethyl disulfide (DMDS). It has a lower decomposition temperature, is classified as non-flammable, and its decomposition byproducts (isobutane and isobutene) are less likely to dilute the hydrogen recycle gas stream compared to the methane produced from DMDS reactor-resources.com. However, its higher viscosity and the potential for elemental sulfur to precipitate at certain temperatures require careful handling and process control reactor-resources.comcpchem.com.

The role of Di-tert-butyl polysulfides in this context is exclusively as a precursor that is consumed to create the active catalyst. There is a lack of evidence in the reviewed literature of this compound or related polysulfides acting as stable, coordinating ligands in isolated metal-sulfur cluster complexes in the same way that thiolates or simple sulfido ions do mdpi.comresearchgate.netnih.gov.

Comparative Properties of Sulfiding Agents Below is an interactive table comparing Di-tert-butyl Polysulfide (TBPS) with another common sulfiding agent, Dimethyl Disulfide (DMDS).

| Feature | Di-tert-butyl Polysulfide (TBPS/DTBPS) | Dimethyl Disulfide (DMDS) |

| Sulfur Content | ~54% | ~68% |

| Decomposition Temp. | Starts at ~160°C (320°F) | Starts at ~200°C (392°F) |

| Flammability | Non-flammable | Flammable |

| Decomposition Products | H₂S, Isobutane, Isobutene | H₂S, Methane |

| Vapor Pressure | Lower | Higher |

| Data sourced from Reactor Resources technical comparisons. reactor-resources.com |

Advanced Analytical Methodologies for Di Tert Butyl Hexasulphide in Complex Systems

Chromatographic Techniques for Separation and Quantification

Chromatography is a fundamental technique for separating, identifying, and purifying the components of a mixture for qualitative and quantitative analysis. nih.gov Its application is crucial for isolating Di-tert-butyl hexasulphide from complex sample matrices before quantification.

Gas chromatography (GC) is a powerful tool for analyzing volatile and thermally stable compounds. ajpaonline.com For sulfur-containing molecules like this compound, the choice of detector is critical for achieving the required sensitivity and selectivity.

The Sulfur Chemiluminescence Detector (SCD) is exceptionally well-suited for this purpose. gcms.cz In an SCD, compounds eluting from the GC column are combusted in a dual plasma burner, leading to oxidation and reduction reactions that form sulfur monoxide (SO) radicals. shimadzu.comamericanlaboratory.com These radicals then react with ozone in a reaction cell, generating excited-state sulfur dioxide (SO₂*) which emits light upon returning to its ground state. shimadzu.comamericanlaboratory.com This emitted light is detected by a photomultiplier tube, producing a signal directly proportional to the amount of sulfur present. shimadzu.com

The key advantages of GC-SCD for this compound analysis include:

High Selectivity : The SCD is highly specific to sulfur compounds, significantly reducing interference from co-eluting hydrocarbons in complex matrices. gcms.czgcms.cz

High Sensitivity : This technique enables the detection of sulfur compounds at parts-per-billion (ppb) levels. gcms.cz

Equimolar Response : The detector's response is proportional to the number of sulfur atoms entering it, independent of the compound's molecular structure. This simplifies quantification, especially for complex mixtures where individual calibration standards for every sulfur species may not be available. gcms.czamericanlaboratory.com

Linear Response : SCDs provide a linear response over a wide concentration range. americanlaboratory.comhpst.cz

Table 1: Typical GC-SCD Operating Parameters for Sulfur Compound Analysis

| Parameter | Value/Condition | Purpose | Reference |

|---|---|---|---|

| GC System | Agilent 7890B GC or similar | Separation of volatile compounds | hpst.cz |

| Column | HP-1 (60m x 0.53mm x 5µm) or similar | Stationary phase for separation based on boiling point | gcms.cz |

| Carrier Gas | Helium or Nitrogen | Mobile phase to carry sample through the column | lcms.cz |

| Oven Program | 30°C (1.5 min) ramped at 15°C/min to 200°C (3 min) | Temperature gradient to elute compounds | gcms.cz |

| Detector | Sulfur Chemiluminescence Detector (SCD) | Selective detection of sulfur compounds | gcms.czhpst.cz |

| Burner Gases | Hydrogen and Air | Fuel for the dual plasma burner | americanlaboratory.com |

| Reaction Gas | Ozone (O₃) | Reactant for chemiluminescence reaction | shimadzu.com |

| Detector Vacuum | ~5 torr | Maintains low pressure in the reaction cell | gcms.cz |

For compounds that are thermally labile or have low volatility, High-Performance Liquid Chromatography (HPLC) is the preferred separation method. chemijournal.com HPLC separates components of a mixture based on their interactions with a stationary phase (the column) and a liquid mobile phase. nih.gov this compound and other organic polysulphides can be analyzed by reverse-phase (RP) HPLC, where a nonpolar stationary phase is used with a polar mobile phase. sielc.com

Several detection methods can be coupled with HPLC for the analysis of this compound:

UV-Visible (UV-Vis) and Photodiode Array (PDA) Detection : Polysulphide chains exhibit UV absorbance, allowing for their detection. A PDA detector provides spectral information across a range of wavelengths simultaneously, which can help in identifying and assessing the purity of the analyte peak.

Electrochemical Detection (ECD) : ECD is a highly sensitive and selective technique that measures the current resulting from the oxidation or reduction of the analyte at an electrode surface. The sulfur atoms in the hexasulphide chain are electrochemically active, making ECD a potentially powerful tool for trace-level detection in complex samples.

Table 2: HPLC Detectors for this compound Analysis

| Detector Type | Principle of Operation | Suitability for this compound |

|---|---|---|